molecular formula C13H13FN4O B2876717 (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone CAS No. 2034345-99-6

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2876717
CAS No.: 2034345-99-6
M. Wt: 260.272
InChI Key: DNHURCFJJOTCJU-UHFFFAOYSA-N
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Description

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyrrolidinyl group attached to a triazolyl moiety and a fluorophenyl group, making it a subject of interest for its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinyl and triazolyl components. One common method is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne in the presence of a copper(I) catalyst. The pyrrolidinyl group can be introduced through a subsequent nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

This compound has found applications in several areas of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

When compared to similar compounds, (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone stands out due to its unique structural features and potential applications. Similar compounds include 3-(2H-1,2,3-triazol-2-yl)piperidine and 3-(2H-1,2,3-triazol-2-yl)propan-1-amine , which share the triazolyl group but differ in their side chains.

Properties

IUPAC Name

(4-fluorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHURCFJJOTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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